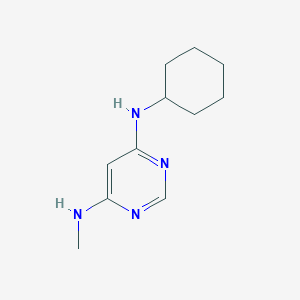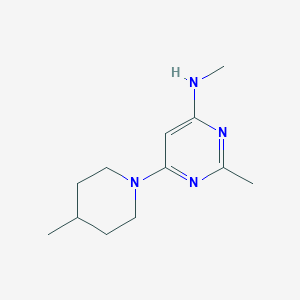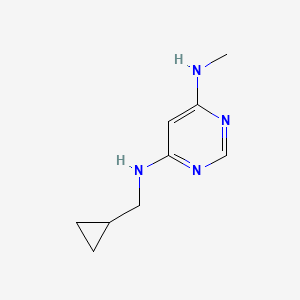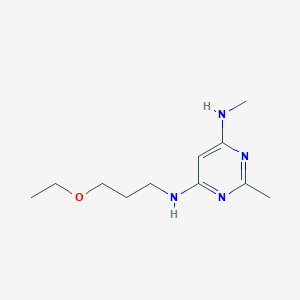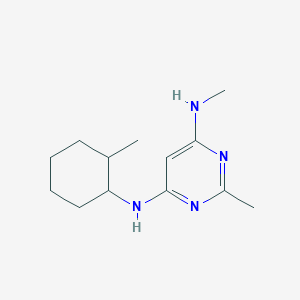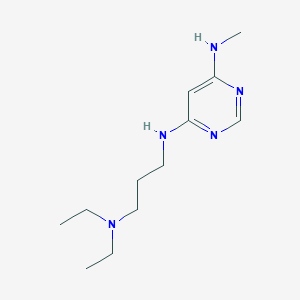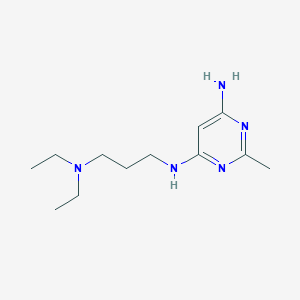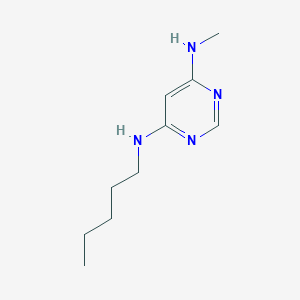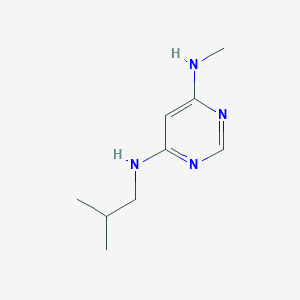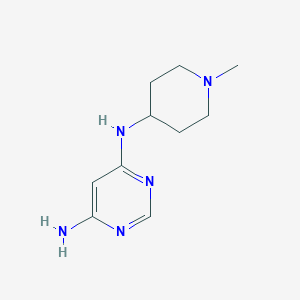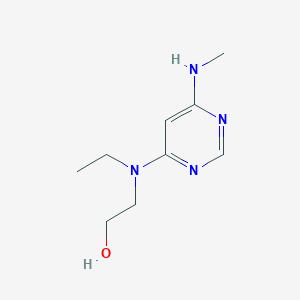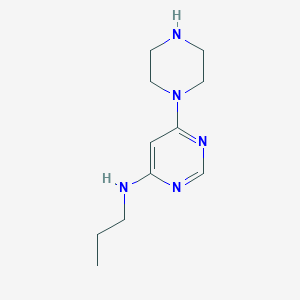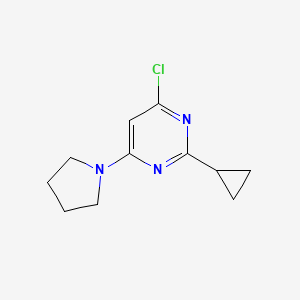
4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine
Overview
Description
“4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C8H10ClN3. It has a molecular weight of 183.64 . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a cyclopropyl group and a pyrrolidinyl group .Physical And Chemical Properties Analysis
“4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine” is a powder at room temperature . It has a melting point of 96-98°C .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been involved in the synthesis of betainic pyrimidinaminides and tricationic pyrimidines. These processes involve nucleophilic substitution and yield various substituted pyrimidine salts or pyrimidin-4-aminides (Schmidt, 2002); (Venkatachalam, Schmidt, Vainiotalo, Kindermann, Nieger, 2002).
Characterization Methods : These synthesized compounds are characterized using techniques like ESI and FAB mass spectrometry, and X-ray analysis. This helps in understanding their structure and potential applications (Venkatachalam et al., 2002).
Nonlinear Optical (NLO) Properties
- NLO Exploration : Pyrimidine derivatives, including those similar in structure to 4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine, have been studied for their nonlinear optical properties. This research is significant in the fields of medicine and nonlinear optics, using density functional theory (DFT) and time-dependent DFT (TDDFT) calculations (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, Sultan, 2020).
Biological Activity
- Plant Growth Stimulation : Certain derivatives, including those structurally related to 4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine, have shown promising plant growth stimulating effects, which could have significant implications in agriculture (Pivazyan, Ghazaryan, Azaryan, Yengoyan, 2019).
Molecular Interactions and Structural Analysis
Molecular Recognition Processes : Studies have shown that the aminopyrimidine fragment, a part of this compound's structure, plays a key role in molecular recognition processes involving hydrogen bonding. This is crucial for understanding the targeted drug action of pharmaceuticals containing this functionality (Rajam, Muthiah, Butcher, Jasinski, Glidewell, 2017).
Non-Covalent Interactions : The compound and its derivatives have been studied for non-covalent interactions, which are key in understanding their behavior and potential applications in various fields (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, Song, 2018).
Safety And Hazards
Future Directions
While specific future directions for “4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine” are not available, pyrrolidine, a component of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine” could potentially be used in drug discovery and development.
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c12-9-7-10(15-5-1-2-6-15)14-11(13-9)8-3-4-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRWXFOIDBEWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine](/img/structure/B1470691.png)
